
Apigenin 4'-O-rhamnoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apigenin 4’-O-rhamnoside is a natural product that can be found in the herbs of Pandanus amaryllifolius . It has a molecular formula of C21H20O9 and an average mass of 416.4 g/mol . It is a yellow powder .
Synthesis Analysis
The synthesis of Apigenin 4’-O-rhamnoside involves the methylation of apigenin. A Class II O-methyltransferase (Pa4′OMT) was shown to react effectively with apigenin, catalyzing its conversion to acacetin . An efficient method for the synthesis of apigenin from phloroglucinol and anisaldehyde has also been developed .Molecular Structure Analysis
The molecular structure of Apigenin 4’-O-rhamnoside consists of 21 carbon atoms, 20 hydrogen atoms, and 9 oxygen atoms . It has a monoisotopic mass of 416.110718 Da .Chemical Reactions Analysis
Apigenin 4’-O-rhamnoside can strongly inhibit the classical pathway of the complement system .Physical and Chemical Properties Analysis
Apigenin 4’-O-rhamnoside has a density of 1.6±0.1 g/cm3, a boiling point of 707.4±60.0 °C at 760 mmHg, and a flash point of 252.3±26.4 °C . It has 9 H bond acceptors, 5 H bond donors, and 3 freely rotating bonds .Scientific Research Applications
Anti-inflammatory and Antioxidant Properties :
- Apigenin exhibits significant anti-inflammatory activity, involving blocking nitric oxide-mediated COX-2 expression and monocyte adherence. It may be useful for the therapeutic management of inflammatory diseases (Lee et al., 2007).
- It also shows antioxidant properties, inhibiting oxidative stress-induced macromolecular damage in hepatocellular carcinogenesis (Jeyabal et al., 2005).
Anticancer Effects :
- Apigenin has been identified as a potent anticancer agent, showing cell growth arrest and apoptosis in various types of tumors (Imran et al., 2020).
- It induces cell cycle arrest and apoptosis, and has antiangiogenic and immunomodulatory properties (Ghițu et al., 2019).
Neuroprotective Effects :
- Apigenin and related compounds stimulate adult neurogenesis, showing potential in the treatment of neurological diseases and disorders (Taupin, 2009).
Cardioprotective Properties :
- It improves hypertension and cardiac hypertrophy by modulating NADPH oxidase-dependent ROS generation and cytokines (Gao et al., 2021).
- Apigenin attenuates myocardial ischemia/reperfusion injury via the inactivation of p38 mitogen-activated protein kinase (Yang et al., 2015).
Skin-Protective Activities :
- It inhibits inflammatory and allergic responses and could be used to improve the functions of the physical and chemical skin barriers, alleviating skin diseases like psoriasis, acne, and atopic dermatitis (Park et al., 2020).
Mechanism of Action
Target of Action
Apigenin 4’-O-rhamnoside has been found to interact with several targets. It has been shown to have a strong inhibitory effect on the classical pathway of the complement system . In addition, it has demonstrated higher potency against the HPV45 oncoprotein E7 and significant binding energy against the L1 protein in humans .
Mode of Action
The interaction of Apigenin 4’-O-rhamnoside with its targets results in various changes. For instance, it inhibits the activation of rheumatoid arthritis fibroblast-like synoviocytes via the MAPK signaling pathway . This inhibition can lead to a decrease in the production of pro-inflammatory cytokines, chemokines, and MMPs factors .
Biochemical Pathways
Apigenin 4’-O-rhamnoside modulates key signaling molecules involved in the initiation of cancer cell proliferation, invasion, and metastasis, including JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Wnt/β-catenin pathways . It also affects the oncogenic non-coding RNA network .
Pharmacokinetics
It is known that methylation of the free hydroxy groups in flavonoids like apigenin dramatically increases their stability and enhances membrane transport, resulting in better absorption and greatly increased bioavailability .
Result of Action
The molecular and cellular effects of Apigenin 4’-O-rhamnoside’s action are diverse. It has been shown to suppress various human cancers in vitro and in vivo by triggering cell apoptosis and autophagy, inducing cell cycle arrest, suppressing cell migration and invasion, and stimulating an immune response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Apigenin 4’-O-rhamnoside. For instance, the enzyme 4’-O-methyltransferase (Pa4′OMT) has been shown to react effectively with Apigenin, catalyzing its conversion to acacetin . This suggests that the presence of certain enzymes in the environment can affect the action of Apigenin 4’-O-rhamnoside.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Apigenin 4’-O-rhamnoside interacts with various enzymes and proteins in biochemical reactions. For instance, it has been shown to be a substrate for a specific O-methyltransferase enzyme, which catalyzes its conversion to acacetin . This interaction is crucial for the metabolic processing of Apigenin 4’-O-rhamnoside in plants .
Cellular Effects
In cellular processes, Apigenin 4’-O-rhamnoside has been found to have significant effects. For example, it has been shown to inhibit the activation of fibroblast-like synoviocytes in rheumatoid arthritis, reducing the expression levels of MMP-1, MMP3, RANKL, and TNF-α . These effects suggest that Apigenin 4’-O-rhamnoside can influence cell signaling pathways and gene expression, impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Apigenin 4’-O-rhamnoside involves its interaction with various biomolecules. It has been shown to target the MAPK signaling pathway, inhibiting the production of pro-inflammatory cytokines, chemokines, and MMPs factors in rheumatoid arthritis fibroblast-like synoviocytes . This suggests that Apigenin 4’-O-rhamnoside can exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily
Metabolic Pathways
Apigenin 4’-O-rhamnoside is involved in the flavonoid metabolic pathway . It is a substrate for O-methyltransferase, an enzyme that catalyzes its conversion to acacetin . This interaction could potentially affect metabolic flux or metabolite levels.
Properties
IUPAC Name |
5,7-dihydroxy-2-[4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O9/c1-9-18(25)19(26)20(27)21(28-9)29-12-4-2-10(3-5-12)15-8-14(24)17-13(23)6-11(22)7-16(17)30-15/h2-9,18-23,25-27H,1H3/t9-,18-,19+,20+,21?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBPZZVIYGFJKU-XYAYJIHKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Where can Apigenin 4'-O-rhamnoside be found naturally, and how does its presence relate to other compounds?
A1: this compound was identified in the roots of Cissus rotundifolia Lam., a plant used for medicinal purposes and as a vegetable. [] Interestingly, its presence in the roots coincides with a higher concentration of total flavonoids compared to the stem and leaves of the plant. [] Additionally, the roots showed a unique accumulation of six compounds with medicinal applications, including this compound. [] This suggests a potential link between the presence of this compound and the medicinal properties attributed to the roots of Cissus rotundifolia.
Q2: Is this compound present in other plant species besides Cissus rotundifolia?
A2: Yes, research indicates that this compound is also found in the callus extracts of both toxic and non-toxic varieties of Jatropha curcas L. along with other glycosylated flavonoids. [] This finding suggests that this compound might have a broader distribution in the plant kingdom than previously thought and could be a potential target for extraction and utilization from various sources.
Q3: What analytical techniques are used to identify and quantify this compound in plant extracts?
A3: In the study on Cissus rotundifolia, this compound was tentatively identified using widely targeted metabolomics analysis. [] This approach likely involved techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to separate and identify the compound based on its mass-to-charge ratio and fragmentation pattern. Similarly, in the research on Jatropha curcas, microQTOF-QII spectrometer analysis was employed to identify this compound in the callus extracts. []
Q4: What is the significance of finding this compound in callus cultures of Jatropha curcas?
A4: The presence of this compound in callus cultures of Jatropha curcas, particularly in the non-toxic variety, is significant because it suggests the possibility of using these cultures for the massive production of this potentially valuable metabolite. [] Callus cultures, being dedifferentiated plant cells grown in a controlled environment, offer a promising platform for producing plant-derived compounds like this compound on a larger scale, potentially reducing the reliance on field cultivation and its associated challenges.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate](/img/structure/B599822.png)
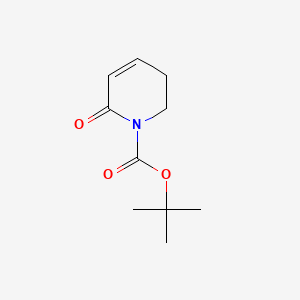
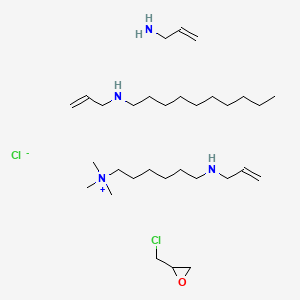


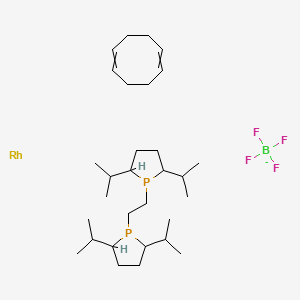
![[4S-(4α,4aα,5aα,12aα)]-4,7-Bis(diMethylaMino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydrox](/img/no-structure.png)
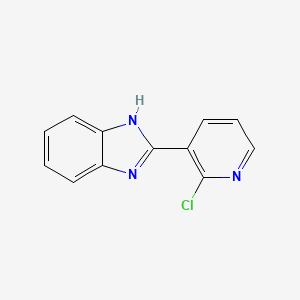

![4-Bromo-2-[(methylamino)methyl]phenol](/img/structure/B599839.png)
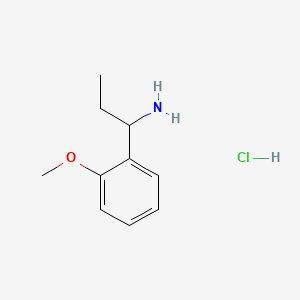
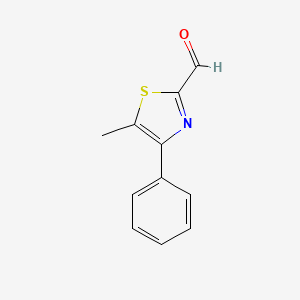
![Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate](/img/structure/B599844.png)
